Tri-p-tolyl borate

Description

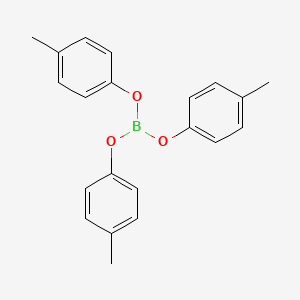

Tri-p-tolyl borate, a boron-containing compound with the formula B(OC₆H₄CH₃)₃, is an aryl borate ester featuring three p-tolyl (para-methylphenyl) groups bonded to a central boron atom. This structure imparts unique chemical and physical properties, including enhanced steric bulk and stability compared to aliphatic borate esters. It is typically synthesized via esterification of boric acid with p-cresol derivatives under controlled conditions. This compound finds applications in polymer chemistry as a crosslinking agent, in organic synthesis as a Lewis acid catalyst, and in materials science for modifying thermal and mechanical properties .

Properties

CAS No. |

14643-62-0 |

|---|---|

Molecular Formula |

C21H21BO3 |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

tris(4-methylphenyl) borate |

InChI |

InChI=1S/C21H21BO3/c1-16-4-10-19(11-5-16)23-22(24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |

InChI Key |

ROEKPHSQKWBJKS-UHFFFAOYSA-N |

Canonical SMILES |

B(OC1=CC=C(C=C1)C)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-p-tolyl borate can be synthesized through the reaction of boric acid with p-tolyl alcohol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

[ \text{B(OH)_3} + 3 \text{C_7H_8OH} \rightarrow \text{B(C_7H_7)_3} + 3 \text{H_2O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where boric acid and p-tolyl alcohol are reacted in the presence of catalysts to enhance the reaction rate and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Tri-p-tolyl borate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids or borate salts.

Reduction: It can be reduced to form borohydrides.

Substitution: It can undergo nucleophilic substitution reactions where the p-tolyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products

Oxidation: Boronic acids or borate salts.

Reduction: Borohydrides.

Substitution: Substituted borate esters.

Scientific Research Applications

Tri-p-tolyl borate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and esters.

Biology: It is used in the study of boron-containing compounds and their biological activities.

Medicine: Research into boron-based drugs often involves this compound as a precursor or intermediate.

Industry: It is used in the production of polymers, resins, and other materials where boron compounds are required.

Mechanism of Action

The mechanism by which tri-p-tolyl borate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural Analogues: Aryl Borates

Key Findings :

- Steric Effects : this compound exhibits greater steric hindrance than tetraphenylborate due to the para-methyl groups, reducing its reactivity in nucleophilic environments but enhancing thermal stability .

- Ionic vs. Covalent Behavior : Unlike ionic tetraphenylborate salts, this compound is covalent, limiting its use in electrochemical applications but favoring polymer crosslinking .

Aliphatic Borates

Key Findings :

- Volatility : Aliphatic borates (e.g., trimethyl borate) are significantly more volatile than this compound, limiting their utility in high-temperature applications .

- Polymer Interactions : Tributyl borate acts as a plasticizer in poly(vinyl acetate) (PVAc), whereas this compound primarily induces crosslinking under alkaline conditions .

Crosslinking Efficiency in Polymers :

- This compound outperforms aliphatic borates in PVAc crosslinking under alkaline conditions (pH > 7), as confirmed by solid-state ¹¹B NMR .

- In contrast, tributyl borate exhibits dual plasticizing and crosslinking effects, with dominance of plasticizing behavior at pH 4 .

Derivatization Reagent Capability :

- Sodium tetra(n-propyl)borate demonstrates superior pH stability in organotin speciation compared to sodium tetraethylborate, suggesting that bulky alkyl/aryl groups (as in this compound) may enhance derivatization robustness .

Electrochemical Properties :

- Tetrakis(pentafluorophenyl)borate salts exhibit higher conductivity in nonaqueous solvents than traditional anions (e.g., BF₄⁻), but this compound’s covalent nature restricts similar utility .

Biological Activity

Tri-p-tolyl borate (CHBO) is an organoboron compound that has garnered interest for its unique biological activities and potential therapeutic applications. This article delves into the compound's synthesis, mechanisms of action, and its biological effects, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of boric acid with p-tolyl alcohol, typically under reflux conditions. The general reaction can be represented as follows:

This compound exhibits unique chemical properties, including the ability to form stable covalent bonds with various molecular targets due to the presence of the boron atom. Its structure allows for diverse reactivity patterns, making it a valuable reagent in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The boron atom can form stable complexes with oxygen and nitrogen-containing biomolecules, influencing various biological pathways. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Modulation of Cell Signaling : It can influence signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

Biological Activity and Therapeutic Potential

Research has highlighted several areas where this compound exhibits significant biological activity:

- Anticancer Properties : Studies have indicated that this compound may enhance the efficacy of certain chemotherapeutic agents. For instance, it has been shown to increase the cytotoxic effects of drugs on cancer cell lines such as OVCAR-3 and HeLa .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it useful in developing new antibacterial agents.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound on ovarian cancer cells.

- Methodology : OVCAR-3 cell lines were treated with varying concentrations of this compound.

- Results : A dose-dependent increase in cytotoxicity was observed, indicating potential for use as an adjunct therapy in ovarian cancer treatment.

-

Antimicrobial Efficacy :

- Objective : To assess the antibacterial effects against common pathogens.

- Methodology : In vitro assays were conducted using bacterial strains such as E. coli and S. aureus.

- Results : this compound demonstrated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Tri-o-tolyl borate | Ortho-substituted | Moderate anticancer activity |

| Tri-m-tolyl borate | Meta-substituted | Limited biological studies |

| Tetrakis(p-tolyl)borate | Tetra-substituted | Enhanced stability, less bioactivity |

This compound stands out due to its specific para-substitution pattern, which influences its reactivity and biological interactions compared to other similar compounds .

Q & A

Q. Basic

- ¹¹B NMR : Identifies boron coordination geometry (e.g., trigonal vs. tetrahedral) and purity. A sharp singlet near 18–20 ppm confirms borate ester formation .

- FT-IR : Peaks at ~1340–1390 cm⁻¹ (B-O stretching) and ~1200 cm⁻¹ (B-O-C linkage) validate structure.

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight.

- X-ray crystallography : Resolves crystal packing and bond angles, critical for structural validation .

How can researchers design experiments to investigate the catalytic or inhibitory roles of this compound in organic reactions?

Advanced

Adopt a factorial design to isolate variables:

- Solvent polarity : Test in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents to assess borate stability and reactivity.

- Temperature gradients : Perform kinetic studies at 25°C, 50°C, and 80°C to determine Arrhenius parameters.

- Substrate scope : Screen with aryl halides, amines, or carbonyl compounds to identify reactivity trends.

- Control experiments : Compare with analogous borates (e.g., triphenyl borate) to differentiate steric/electronic effects .

What strategies are recommended for resolving contradictions in reported physicochemical data (e.g., solubility, stability) of this compound?

Q. Advanced

- Standardize measurement protocols : Use IUPAC guidelines for solubility (shake-flask method) and thermal stability (TGA/DSC under nitrogen) .

- Cross-validate with orthogonal techniques : Combine HPLC purity data with ¹H NMR integration to confirm batch consistency.

- Meta-analysis : Compare data across studies while accounting for environmental variables (e.g., humidity, solvent grade) .

What key elements must be included when reporting experimental data on this compound to ensure reproducibility?

Methodological

Adhere to IUPAC data sheet standards :

How should researchers approach studying this compound’s interaction with biomolecules?

Q. Advanced

- In vitro assays : Use fluorescence quenching or ITC (isothermal titration calorimetry) to quantify binding constants with proteins/DNA.

- Buffer optimization : Employ borate buffers (pH 8.5–9.5) to mimic physiological conditions while avoiding precipitation .

- Cellular models : Test cytotoxicity in human cell lines (e.g., HEK-293) at 10–100 µM concentrations, monitoring viability via MTT assays .

What statistical approaches are essential for validating reaction mechanisms in kinetic studies involving this compound?

Q. Methodological

- Non-linear regression : Fit time-course data to rate laws (e.g., pseudo-first-order) using software like OriginLab.

- Error analysis : Report 95% confidence intervals for rate constants derived from triplicate experiments.

- Model discrimination : Compare Akaike Information Criterion (AIC) values for competing mechanisms (e.g., associative vs. dissociative pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.